(3AR,7aR)-1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide
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Overview
Description
(3AR,7aR)-1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7aR)-1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing benzyl and diazaphosphole groups, followed by oxidation to form the 2-oxide derivative. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3AR,7aR)-1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The benzyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphole derivatives, while reduction can produce lower oxidation state compounds.
Scientific Research Applications
Chemistry
In chemistry, (3AR,7aR)-1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide is used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine
Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In industry, it can be used as a catalyst or a stabilizer in various chemical processes, including polymerization and material synthesis.
Mechanism of Action
The mechanism by which (3AR,7aR)-1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(3AR,7aR)-1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole: Lacks the 2-oxide group, making it less reactive in certain chemical reactions.
1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole: Similar structure but different stereochemistry, leading to different reactivity and applications.
Properties
Molecular Formula |
C20H24N2OP+ |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(3aR,7aR)-1,3-dibenzyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphol-2-ium 2-oxide |
InChI |
InChI=1S/C20H24N2OP/c23-24-21(15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2/q+1/t19-,20-/m1/s1 |
InChI Key |
DNDFKLCHEVFKKX-WOJBJXKFSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)N([P+](=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CCC2C(C1)N([P+](=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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